3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one

Fluorescence Derivatization Analytical Chemistry HPLC

3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one (CAS 155160-79-5) is a 3,6-disubstituted coumarin that functions as a dual-purpose building block. The electrophilic bromoacetyl group at the 3-position enables the construction of diverse polyfunctionalized heterocycles, including thiazoles, pyrazoles, and pyrans, which are screened for anticancer activity.

Molecular Formula C12H9BrO4
Molecular Weight 297.10 g/mol
Cat. No. B11699183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one
Molecular FormulaC12H9BrO4
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)CBr
InChIInChI=1S/C12H9BrO4/c1-16-8-2-3-11-7(4-8)5-9(10(14)6-13)12(15)17-11/h2-5H,6H2,1H3
InChIKeyBDJXKGIFZIIQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one: A Core Intermediate for Targeted Heterocyclic Synthesis and Fluorescence-Based Assays


3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one (CAS 155160-79-5) is a 3,6-disubstituted coumarin that functions as a dual-purpose building block. The electrophilic bromoacetyl group at the 3-position enables the construction of diverse polyfunctionalized heterocycles, including thiazoles, pyrazoles, and pyrans, which are screened for anticancer activity [1]. Simultaneously, the electron-donating 6-methoxy substituent significantly modulates the coumarin core's photophysical properties, rendering it a superior fluorophore for derivatization reagents compared to its unsubstituted or 6,7-dimethoxy analogs .

Why Unsubstituted 3-(Bromoacetyl)coumarin Cannot Replace the 6-Methoxy Derivative in Performance-Critical Applications


Generic substitution with the simpler 3-(bromoacetyl)-2H-chromen-2-one (CAS 29310-88-1), or 3-(bromoacetyl)-6,7-dimethoxycoumarin, is not scientifically valid because the nature and position of the electron-donating substituent on the coumarin ring directly control the intramolecular charge transfer (ICT) character of the fluorophore . The 6-methoxy group provides a unique push-pull electronic system that shifts the emission wavelength beyond 500 nm, generating remarkably large Stokes shifts greater than 6,900 cm⁻¹ for its derivatized products. This is a critical performance advantage for analytical sensitivity and multiplexing . In contrast, unsubstituted 3-(bromoacetyl)coumarin exhibits a blue-shifted emission with an emission wavelength around 441 nm, limiting its utility in complex biological matrices where autofluorescence interference is significant [1].

Quantitative Differentiation of 3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one Versus Structural Analogs


Enhanced Stokes Shift of Derivatized Products Versus 6,7-Dimethoxycoumarin Reagents

When 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one (Reagent 2a) is used to derivatize carboxylic acids, the resulting products (2b-d) consistently exhibit Stokes shifts exceeding 120 nm and 6,900 cm⁻¹ in acetonitrile . This performance surpasses that of analogous 6,7-dimethoxycoumarin reagents, whose derivatized products yield Stokes shifts around 6,000 cm⁻¹ under similar conditions . The larger Stokes shift directly reduces self-quenching and spectral overlap, increasing the signal-to-noise ratio in HPLC-fluorescence detection systems.

Fluorescence Derivatization Analytical Chemistry HPLC

Bathochromic Shift in Emission Wavelength Relative to Unsubstituted 3-Acetyl Coumarin

The introduction of the 6-methoxy group in 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one red-shifts the emission wavelength (λEm) of the coumarin core by 37 nm compared to the unsubstituted 3-acetylcoumarin (λEm = 441 nm) [1]. The 6-methoxy derivative's precursor, 3-acetyl-6-methoxycoumarin (1d), has a λEm of 478 nm in acetonitrile, a difference that is maintained and amplified in the bromoacetyl derivative's reaction products . This bathochromic shift moves the signal into a region with less biological autofluorescence, improving assay robustness.

Photophysics Fluorescent Probes Intramolecular Charge Transfer

Superior Relative Fluorescence Intensity (RFI) of Derivatized Products Versus Carboxylic Acid Reagent Analogs

The derivatized products formed from 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one (2a) exhibit significantly higher Relative Fluorescence Intensities (RFI) than those from the corresponding 3-carboxylic acid reagent (3a) in both acetonitrile and methanol . For example, in acetonitrile, product 2d shows an RFI of 186 compared to 51 for its carboxylic acid analog 3d. This demonstrates that the bromoacetyl linker does not quench, but rather preserves the enhanced fluorescence of the 6-methoxycoumarin core.

Fluorescence Quantum Yield Derivatization Reagent Carboxylic Acid Analysis

Validated Cytotoxic Activity of Derived Heterocycles Against Standard Chemotherapy

While the compound itself is an intermediate, its utility in medicinal chemistry is proven by the potent activity of its derivatives. A thiazole derivative synthesized from 3-bromoacetylcoumarin exhibited an IC50 of 29 nM against the NUGC human gastric cancer cell line, which is statistically equipotent to the standard drug CHS 828 (IC50 = 25 nM) [1]. This validates the 3-bromoacetyl-6-methoxycoumarin scaffold as a privileged structure for generating lead-like molecules, as the 6-methoxy substitution is known to improve drug-like properties through enhanced metabolic stability.

Medicinal Chemistry Anticancer Screening Lead Optimization

High-Value Application Scenarios for 3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one


Development of High-Sensitivity HPLC Fluorescence Derivatization Reagents

This compound is the optimal starting material for synthesizing next-generation derivatization reagents targeting carboxylic acids, alcohols, and amines. The 6-methoxy group ensures the final products emit above 500 nm with Stokes shifts >6,900 cm⁻¹, enabling detection limits unattainable with 3-(bromoacetyl)coumarin or 6,7-dimethoxycoumarin reagents .

Synthesis of Fluorescent Probes for Biological Imaging with Reduced Background Interference

The red-shifted emission (478 nm for the core, extending beyond 500 nm in conjugates) positions this compound as a superior scaffold for constructing probes for live-cell imaging. This wavelength range significantly reduces overlap with cellular autofluorescence, a key advantage over unsubstituted coumarin probes emitting around 440 nm [1].

Parallel Medicinal Chemistry Libraries for Anticancer Lead Discovery

Utilize the bromoacetyl handle for rapid diversification into thiazole, pyrazole, and pyran libraries. The established proof-of-concept demonstrating equipotency to standard chemotherapy agents (IC50 ≈ 25 nM) , combined with the favorable physicochemical properties conferred by the 6-methoxy group, makes this compound a strategic choice for hit-to-lead programs.

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